Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
CAS No.: 872869-01-7
Cat. No.: VC5219929
Molecular Formula: C17H18BrN3O3S
Molecular Weight: 424.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872869-01-7 |
|---|---|
| Molecular Formula | C17H18BrN3O3S |
| Molecular Weight | 424.31 |
| IUPAC Name | butyl 4-[(5-bromo-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C17H18BrN3O3S/c1-3-4-9-24-16(23)11-5-7-12(8-6-11)20-15(22)14-13(18)10-19-17(21-14)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,22) |
| Standard InChI Key | UVBVLAAKZAXUFS-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the bromine and methylsulfanyl groups, and coupling with the benzoate moiety. Common methods might involve nucleophilic substitution reactions and carbonylation reactions.
Biological and Chemical Activities
Compounds with similar structures have shown various biological activities, including anticancer and antimicrobial effects. The presence of a pyrimidine ring is particularly noteworthy, as pyrimidines are integral to nucleic acids and have been modified to create drugs targeting DNA replication and cell division.
| Activity | Description |
|---|---|
| Anticancer Potential | Pyrimidine derivatives are known to interfere with DNA synthesis, making them candidates for anticancer drugs. |
| Antimicrobial Effects | The presence of bromine and sulfanyl groups could contribute to antimicrobial properties, as these groups are often found in compounds with such activities. |
Research Findings and Future Directions
While specific research findings on Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate are not available, studies on similar compounds suggest that further investigation could reveal promising applications in medicine and materials science. Future research should focus on synthesizing the compound, characterizing its physical and chemical properties, and evaluating its biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume